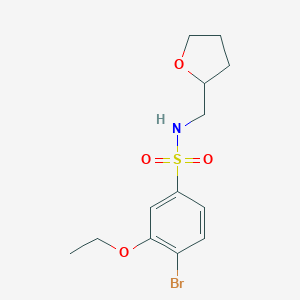

4-bromo-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It contains a bromine atom, an ethoxy group, and a benzenesulfonamide moiety.

- The compound’s systematic name indicates its substituents: 4-bromo, 3-ethoxy, N-(oxolan-2-ylmethyl), and benzenesulfonamide.

4-bromo-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide: is a chemical compound with the following structure: .

Preparation Methods

- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the search results.

- it likely involves reactions such as bromination, etherification (to introduce the ethoxy group), and sulfonation (to add the benzenesulfonamide).

Chemical Reactions Analysis

- The compound may undergo various reactions:

Bromination: Introduction of a bromine atom.

Etherification: Formation of the ethoxy group.

Sulfonation: Addition of the benzenesulfonamide moiety.

- Common reagents include bromine sources (e.g., N-bromosuccinimide), alkoxides (for etherification), and sulfonating agents (e.g., sulfur trioxide).

- Major products would be derivatives of this compound with different substituents.

Scientific Research Applications

- The scientific research applications of this compound are not explicitly mentioned in the search results.

- sulfonamides are known for their biological activities, including antibacterial and antitumor properties.

- Further research would be needed to explore specific applications.

Mechanism of Action

- Without direct information on this compound, we can’t provide its exact mechanism of action.

- Sulfonamides often inhibit enzymes by mimicking substrates or interfering with active sites.

Comparison with Similar Compounds

- Unfortunately, no direct comparison with similar compounds is available in the search results.

- related sulfonamides or compounds with similar functional groups could be explored.

Biological Activity

4-Bromo-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features, which may confer unique interactions with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C14H17BrN2O3S. The compound features a bromine atom, an ethoxy group, and an oxolan moiety attached to a benzenesulfonamide core.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇BrN₂O₃S |

| Molecular Weight | 368.27 g/mol |

| CAS Number | [Pending] |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can mimic p-amino benzoic acid (PABA), potentially inhibiting bacterial folate synthesis. Additionally, the presence of the oxolan ring may enhance binding affinity to target proteins due to steric and electronic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

-

Antimicrobial Activity :

- In vitro studies have demonstrated that sulfonamides possess antibacterial properties. The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- A study reported that similar compounds showed significant activity against Gram-positive bacteria, suggesting potential effectiveness against pathogens like Staphylococcus aureus.

-

Anticancer Properties :

- Preliminary investigations suggest that derivatives of benzenesulfonamides can induce apoptosis in cancer cells. This effect may be mediated through the inhibition of specific kinases involved in cell proliferation.

- A related compound was shown to inhibit tumor growth in xenograft models, highlighting the potential for further development as an anticancer agent.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for various enzymes, including carbonic anhydrases and certain proteases, which are implicated in disease processes.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including those structurally similar to this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, demonstrating significant antibacterial activity.

Case Study 2: Anticancer Activity

In a preclinical trial involving human breast cancer cell lines, a derivative exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study suggested that the compound induces cell cycle arrest and apoptosis through mitochondrial pathways.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for predicting its behavior in biological systems. Key parameters include:

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Distribution | High tissue permeability |

| Metabolism | Hepatic |

| Excretion | Renal |

Properties

IUPAC Name |

4-bromo-3-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO4S/c1-2-18-13-8-11(5-6-12(13)14)20(16,17)15-9-10-4-3-7-19-10/h5-6,8,10,15H,2-4,7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQJPDHZSPFGHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.